

Spectroscopic and Mechanistic Insights into Furan-2-carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: Furan-2-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of **Furan-2-carbohydrazide**, a key heterocyclic building block in medicinal chemistry. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such data and presents a visual representation of a synthetic workflow and a potential biological mechanism of action.

Spectroscopic Data of Furan-2-carbohydrazide

The following sections summarize the key spectroscopic data for **Furan-2-carbohydrazide**, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **Furan-2-carbohydrazide** are presented below.

Table 1: ^1H NMR Spectral Data of **Furan-2-carbohydrazide**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Spectrometer Frequency
8.03	Singlet	-NH	CDCl ₃	90 MHz
7.45	Doublet	H5 (Furan ring)	CDCl ₃	90 MHz
7.15	Doublet	H3 (Furan ring)	CDCl ₃	90 MHz
6.50	Doublet of doublets	H4 (Furan ring)	CDCl ₃	90 MHz
4.12	Broad Singlet	-NH ₂	CDCl ₃	90 MHz

Note: Data sourced from publicly available spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of **Furan-2-carbohydrazide**

Chemical Shift (δ) ppm	Assignment	Solvent
157.4	C=O (Carbonyl)	DMSO-d ₆
146.3	C2 (Furan ring)	DMSO-d ₆
145.8	C5 (Furan ring)	DMSO-d ₆
114.6	C3 (Furan ring)	DMSO-d ₆
111.9	C4 (Furan ring)	DMSO-d ₆

Note: As direct experimental ¹³C NMR data for the parent **Furan-2-carbohydrazide** is not readily available in the searched literature, the data presented here is for the closely related derivative, N'-Benzoyl**furan-2-carbohydrazide**.^[1] The chemical shifts for the furan ring and the carbohydrazide carbonyl are expected to be very similar to the parent compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Furan-2-carbohydrazide** are detailed below.

Table 3: IR Spectral Data of **Furan-2-carbohydrazide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong, Broad	N-H stretching (Amide and Hydrazine)
3151 - 3008	Medium	C-H stretching (Aromatic Furan)
1668 - 1630	Strong	C=O stretching (Amide I)
1526	Strong	N-H bending (Amide II)
~1470	Medium	C=C stretching (Furan ring)
~1290	Medium	C-N stretching
~1015	Strong	C-O-C stretching (Furan ring)

Note: The IR data is a composite of typical values for carbohydrazides and furan rings, with specific values taken from the closely related N'-Benzoylfuran-2-carbohydrazide.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data for **Furan-2-carbohydrazide**

m/z	Relative Intensity (%)	Assignment
126	32.1	[M] ⁺ (Molecular Ion)
95	100.0	[M - NH ₂ NH] ⁺ (Furoyl cation)
67	4.5	[C ₄ H ₃ O] ⁺
39	23.4	[C ₃ H ₃] ⁺

Note: Data obtained from Electron Ionization (EI) mass spectrometry.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of Furan-2-carbohydrazide

A general procedure for the synthesis of **Furan-2-carbohydrazide** involves the reaction of an ester of furan-2-carboxylic acid with hydrazine hydrate.[3]

- **Reaction Setup:** A round-bottom flask is charged with methyl furan-2-carboxylate and ethanol.
- **Addition of Hydrazine:** Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
- **Reflux:** The reaction mixture is heated to reflux and maintained at this temperature for several hours.
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- **Purification:** The resulting solid is recrystallized from a suitable solvent, such as ethanol, to yield pure **Furan-2-carbohydrazide**.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Furan-2-carbohydrazide** is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **¹H NMR Acquisition:** A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- **Sample Preparation:** A small amount of the solid **Furan-2-carbohydrazide** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- **Sample Spectrum:** The sample pellet is placed in the sample holder, and the IR spectrum is recorded.
- **Data Analysis:** The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

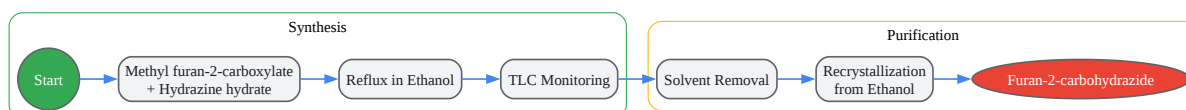
Mass Spectrometry

- **Sample Introduction:** A dilute solution of **Furan-2-carbohydrazide** in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- **Ionization:** Electron Ionization (EI) is a common method for small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection and Data Analysis:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

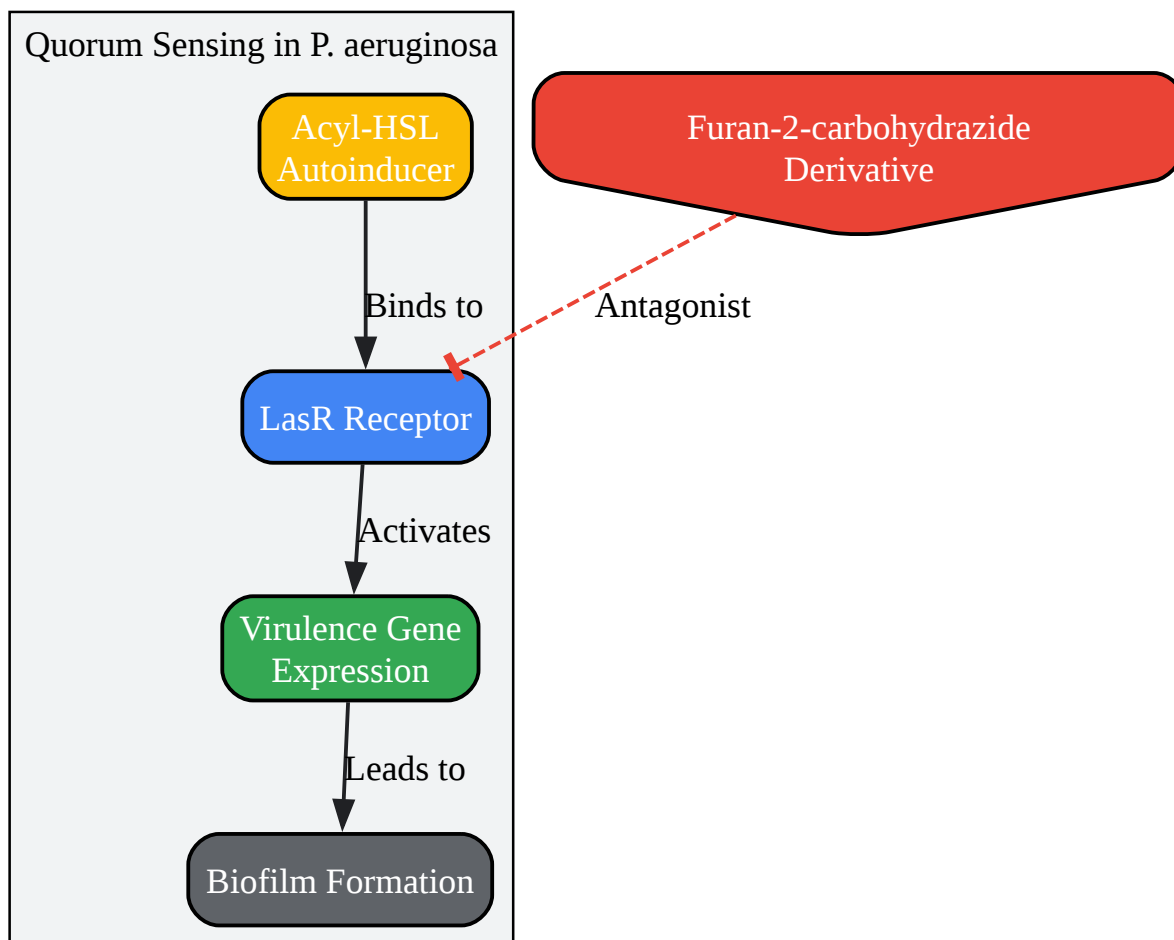
Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis of **Furan-2-carbohydrazide** and a proposed signaling pathway for the biological activity of its derivatives.



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Caption: Synthesis and Purification Workflow for **Furan-2-carbohydrazide**.



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Caption: Proposed Mechanism of Action for **Furan-2-carbohydrazide** Derivatives as Quorum Sensing Inhibitors.

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